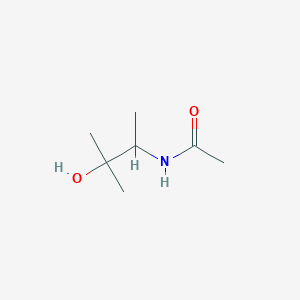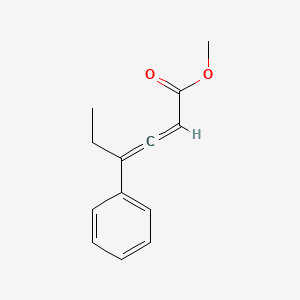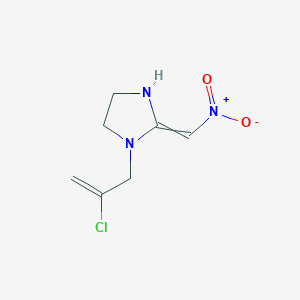![molecular formula C8H12Cl2S B14632343 3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene CAS No. 55882-20-7](/img/structure/B14632343.png)
3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene is an organic compound characterized by the presence of chlorine atoms and a sulfanyl group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene typically involves the chlorination of butene derivatives followed by the introduction of a sulfanyl group. One common method involves the reaction of 3-chlorobut-2-ene with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atoms. The resulting intermediate is then reacted with a sulfanyl compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the nature of the target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-butene: A simpler analog with a single chlorine atom.
3-Chloro-2-buten-1-ol: Contains a hydroxyl group instead of a sulfanyl group.
1-Chloro-3-methylbut-2-ene: A structural isomer with a methyl group.
Properties
CAS No. |
55882-20-7 |
|---|---|
Molecular Formula |
C8H12Cl2S |
Molecular Weight |
211.15 g/mol |
IUPAC Name |
3-chloro-1-(3-chlorobut-2-enylsulfanyl)but-2-ene |
InChI |
InChI=1S/C8H12Cl2S/c1-7(9)3-5-11-6-4-8(2)10/h3-4H,5-6H2,1-2H3 |
InChI Key |
OKBZNJHXSHVBBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCSCC=C(C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


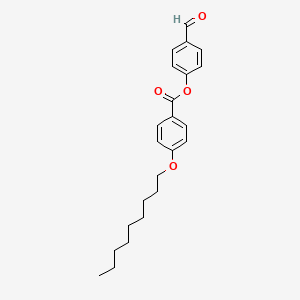
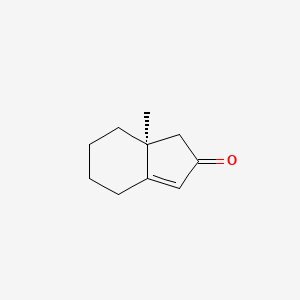
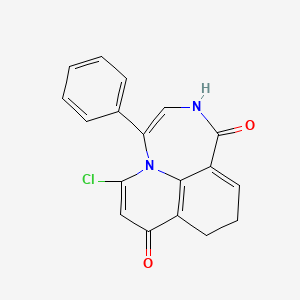
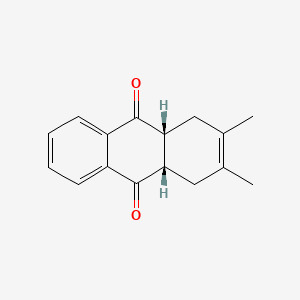
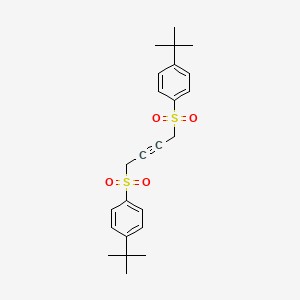
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)
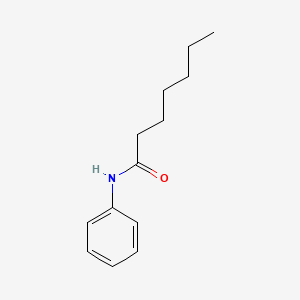
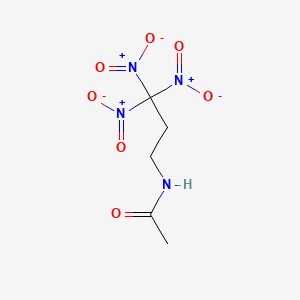
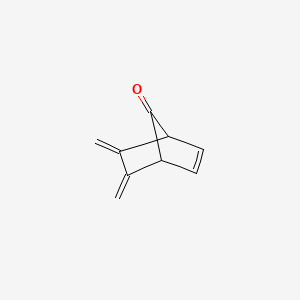
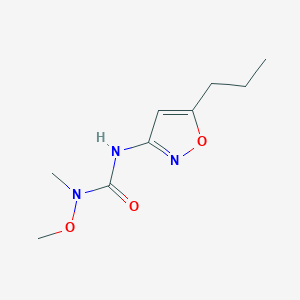
![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)
